2-(2-Methoxybenzoyl)pyridine
CAS No.: 22945-63-7
Cat. No.: VC3780874
Molecular Formula: C13H11NO2
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22945-63-7 |
|---|---|
| Molecular Formula | C13H11NO2 |
| Molecular Weight | 213.23 g/mol |
| IUPAC Name | (2-methoxyphenyl)-pyridin-2-ylmethanone |
| Standard InChI | InChI=1S/C13H11NO2/c1-16-12-8-3-2-6-10(12)13(15)11-7-4-5-9-14-11/h2-9H,1H3 |
| Standard InChI Key | JKSBOLDIANUQNL-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C(=O)C2=CC=CC=N2 |
| Canonical SMILES | COC1=CC=CC=C1C(=O)C2=CC=CC=N2 |
Introduction
Chemical Structure and Identification
2-(2-Methoxybenzoyl)pyridine is an organic compound with the molecular formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol . The compound features a pyridine ring connected to a 2-methoxyphenyl group via a carbonyl linkage, creating a unique structural arrangement that contributes to its chemical behavior.
Chemical Identifiers
The compound is registered under several systematic identifiers that facilitate its recognition in chemical databases and literature:
| Identifier Type | Value |
|---|---|
| CAS Number | 22945-63-7 |
| PubChem CID | 603942 |
| IUPAC Name | (2-methoxyphenyl)-pyridin-2-ylmethanone |
| InChI | InChI=1S/C13H11NO2/c1-16-12-8-3-2-6-10(12)13(15)11-7-4-5-9-14-11 |
| InChIKey | JKSBOLDIANUQNL-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C(=O)C2=CC=CC=N2 |
Table 1: Chemical identifiers for 2-(2-Methoxybenzoyl)pyridine
Synonyms
The compound is also known by several alternative names in scientific literature:
-
(2-methoxyphenyl)-pyridin-2-ylmethanone
-
Methanone, (2-methoxyphenyl)-2-pyridinyl-
Physical and Chemical Properties
Structural Features and Reactivity
The pyridine component of 2-(2-Methoxybenzoyl)pyridine contributes to its nitrogen-based Lewis basicity, while the carbonyl group serves as a reactive center for various chemical transformations. The methoxy group at the ortho position of the benzoyl ring likely influences the compound's electronic distribution and reactivity patterns.
Pyridine derivatives generally demonstrate significant importance in pharmaceutical development, with pyridine being the second most common heterocycle found in FDA-approved drugs in the United States . This prevalence stems from pyridine's planarity characteristics and ability to perform pi interactions, similar to benzene, while the nitrogen atom changes its molecular and physicochemical properties .
The presence of the methoxy group likely enhances certain properties:
-
Improved aqueous solubility
-
Modified lipophilicity
-
Enhanced potential for hydrogen bonding
Synthesis Methods
Documented Synthesis Route
One documented synthesis method for 2-(2-Methoxybenzoyl)pyridine employs iron(II) chloride tetrahydrate as a catalyst. The reaction conditions involve:
| Parameter | Value |
|---|---|
| Catalyst | Iron(II) chloride tetrahydrate |
| Reagents | Oxygen, acetic acid |
| Solvent | Dimethyl sulfoxide |
| Temperature | 100°C |
| Duration | 24 hours |
| Reported Yield | 74% |
Table 2: Synthesis conditions for 2-(2-Methoxybenzoyl)pyridine
This synthesis approach was reported in research by De Houwer, Johan, Abbaspour Tehrani, Kourosch, and Maes, Bert U. W., published in Angewandte Chemie - International Edition .
Structural Analogs and Derivatives
Several structural analogs of 2-(2-Methoxybenzoyl)pyridine have been documented in chemical literature:
Direct Derivatives
Research has identified halogenated derivatives of 2-(2-Methoxybenzoyl)pyridine that expand the compound family:
| Compound | Structural Modifications |
|---|---|
| 2-Chloro-3-(2-methoxybenzoyl)pyridine | Addition of chlorine at position 2 of pyridine ring |
| 2-Chloro-4-iodo-3-(2-methoxybenzoyl)pyridine | Addition of chlorine at position 2 and iodine at position 4 of pyridine ring |
Table 3: Documented derivatives of 2-(2-Methoxybenzoyl)pyridine
Related Pyridine Compounds
2-(2-Methoxybenzoyl)pyridine belongs to a broader family of functionalized pyridines with diverse applications. Related compounds include:
-
2-Methoxypyridine - A simpler analog with the molecular formula C₆H₇NO and molecular weight of 109.1259 g/mol
-
2-Mercaptopyridine - A sulfur-containing analog that exhibits tautomerism between thiol and thione forms, with applications as acylating agents and chelating ligands
-
2-Pyridone-containing heterocycles - Considered privileged scaffolds in drug discovery due to their hydrogen bond donor/acceptor capabilities and favorable physicochemical properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume